ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate -

ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate

Catalog Number: EVT-3613980
CAS Number:
Molecular Formula: C24H28N2O4
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

KT-362 (5-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-1-oxopropyl]-2,3,4,5-tetrahydro-1,5-benzothiazepine fumarate)

  • Compound Description: KT-362 is a novel intracellular calcium antagonist investigated for its vasorelaxing properties. Studies demonstrated its ability to inhibit contractile responses to norepinephrine and methoxamine in rabbit aorta, suggesting potential antihypertensive and antiarrhythmic effects. []
  • Relevance: KT-362 shares the core structural motif of a 3,4-dimethoxyphenyl-ethylamine with ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate. The difference lies in the substitution on the terminal nitrogen atom and the presence of a benzothiazepine system in KT-362 compared to the quinoline carboxylate core of ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is a potent antiulcer compound exhibiting protective effects against various experimentally induced gastric and duodenal ulcers in rats. Its mechanism of action involves reducing gastric acid and pepsin output while increasing gastric mucosal blood flow. [, , ]

l-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-yl-oxypropyl)-3-[N-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]amino] propane hydrochloride (KC11346)

  • Compound Description: KC11346 is a compound studied for its metabolic fate in dogs. Two metabolites, KC12795 and KC12816, were identified and a specific HPLC method with fluorescence detection was developed to quantify these compounds in dog plasma. []
  • Compound Description: These radioiodinated compounds were investigated as potential tumor diagnostic agents for single-photon emission computed tomography (SPECT). Both showed high tumor uptake and prolonged retention, suggesting their utility in visualizing sigma receptors. [, ]
  • Compound Description: TAK-603 is a potent bone resorption inhibitor that is structurally related to the justicidin family of compounds. This compound and its derivatives have shown promising results as potential disease-modifying antirheumatic drugs (DMARDs). [, , ]

Ethyl 2-amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017)

  • Compound Description: CXL017 is a novel compound that exhibits selective cytotoxicity towards multidrug-resistant (MDR) cancer cells. It has been shown to resensitize MDR leukemia cells to chemotherapy by modulating the expression of Bcl-2 family proteins and reducing endoplasmic reticulum calcium content. [, , ]
  • Relevance: While both CXL017 and ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate share an ethyl carboxylate group and dimethoxyphenyl substitutions in their structure, they belong to different chemical classes. CXL017 is based on a 4H-chromene scaffold, whereas the target compound features a quinoline core. Therefore, despite the shared structural elements, these compounds are not directly structurally related. [, , ]

Properties

Product Name

ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-ethyl-3-quinolinecarboxylate

IUPAC Name

ethyl 4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-ethylquinoline-3-carboxylate

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C24H28N2O4/c1-5-17-8-7-9-18-22(17)26-15-19(24(27)30-6-2)23(18)25-13-12-16-10-11-20(28-3)21(14-16)29-4/h7-11,14-15H,5-6,12-13H2,1-4H3,(H,25,26)

InChI Key

AQWPWDBGEJRQQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)OCC)NCCC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.